molecular formula C37H70F3NO6 B6289895 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA CAS No. 2098496-81-0

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Cat. No.: B6289895
CAS No.: 2098496-81-0
M. Wt: 681.9 g/mol
InChI Key: IUQYNDUHOCTJAS-WAQYZQTGSA-N
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Description

Historical Context and Evolution of Glycerolipid Derivatives in Research

Glycerolipids, fundamental components of biological systems, have been a subject of scientific inquiry for over a century. wikipedia.orgnih.gov Initially studied for their roles in energy storage and as structural components of cell membranes, the focus of glycerolipid research has evolved significantly. wikipedia.orgnih.gov Early research centered on understanding the basic metabolism and function of common glycerolipids like triglycerides and phospholipids (B1166683). nih.gov

The advent of synthetic chemistry allowed for the modification of the glycerol (B35011) backbone, leading to the creation of a vast array of glycerolipid derivatives. chemany.com These synthetic lipids offered researchers the ability to fine-tune the physicochemical properties of these molecules for specific applications. This evolution was driven by the growing need for biocompatible materials in medicine and biotechnology. The development of techniques to create stereospecific glycerolipid derivatives was a crucial step, enabling the synthesis of molecules with precise three-dimensional structures that can mimic natural lipids. academie-sciences.fr

Significance of Amphiphilic Lipids in Biological and Synthetic Systems

Amphiphilic lipids are molecules that possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. combi-blocks.comresearchgate.net This dual nature is fundamental to life, as it drives the self-assembly of these lipids into bilayers, the basic structure of all biological membranes. combi-blocks.comresearchgate.net In biological systems, these membranes create compartments, control the passage of substances, and provide a matrix for membrane proteins. combi-blocks.comresearchgate.net

The significance of amphiphilic lipids extends into the realm of synthetic systems, where they are the building blocks of liposomes and other lipid nanoparticles. labfind.co.kr These synthetic vesicles can encapsulate drugs, proteins, or genetic material, protecting them from degradation and delivering them to specific cells or tissues in the body. The ability to modify the structure of amphiphilic lipids allows for the creation of delivery systems with tailored properties, such as charge, size, and stability. labfind.co.kr

Overview of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA as a Research Component

This compound is a synthetic, cationic glycerolipid. Its structure consists of a glycerol backbone with two palmitic acid chains attached at the sn-1 and sn-2 positions, and an amino-glycerate headgroup at the sn-3 position. The trifluoroacetate (B77799) (TFA) salt form indicates that the primary amine in the headgroup is protonated, giving the lipid a positive charge.

The dipalmitoyl lipid tails are saturated, which generally results in a more ordered and rigid lipid membrane compared to unsaturated lipids. The cationic headgroup is a key feature, as it allows for electrostatic interactions with negatively charged molecules such as nucleic acids (DNA and RNA). This property is highly sought after for the development of non-viral gene delivery vectors.

While specific research data on this exact compound is not widely published, its structural motifs suggest its intended use in areas such as:

Gene Delivery: As a cationic lipid, it can complex with and deliver genetic material into cells.

Drug Formulation: It can be a component of lipid-based drug delivery systems to enhance encapsulation or cellular uptake.

Biomembrane Research: It can be used in model membranes to study the effects of cationic lipids on membrane properties.

Current Research Landscape and Unaddressed Fundamental Questions Regarding Amino-Glycerate Lipids

The current research landscape for amino-glycerate lipids is vibrant, with a strong focus on their application in drug and gene delivery. labfind.co.kr Researchers are actively exploring how modifications to the lipid structure, such as the type of amino acid in the headgroup and the length and saturation of the lipid tails, affect their performance. labfind.co.kr

Despite significant progress, several fundamental questions remain:

Structure-Activity Relationship: A complete understanding of how subtle changes in the molecular structure of amino-glycerate lipids translate to their biological activity and potential toxicity is still being developed.

Interaction with Biological Systems: The precise mechanisms by which these lipids interact with cell membranes, and how they are metabolized and cleared from the body, require further investigation.

Long-Term Stability and Biocompatibility: Ensuring the long-term stability of formulations containing these lipids and confirming their biocompatibility for various applications are ongoing areas of research.

The pursuit of answers to these questions continues to drive innovation in the design and application of novel amino-glycerate lipids for advanced biomaterials.

Properties

IUPAC Name

[(2S)-3-amino-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYNDUHOCTJAS-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 1,2 Dipalmitoyl 3 Amino Sn Glycerate

Stereoselective Synthesis Pathways for 1,2-Dipalmitoyl-3-amino-sn-glycerate

The synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate with high stereochemical purity is paramount for its applications, as the chirality of the glycerol (B35011) backbone can influence the packing and properties of lipid assemblies. The synthetic approaches generally involve the use of a chiral precursor, regioselective installation of the fatty acid chains, and the introduction of the amino functionality.

Chiral Precursor Derivatization

The foundation of the stereoselective synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate lies in the selection of an appropriate chiral starting material. The "chiral pool" provides a variety of enantiomerically pure compounds that can be elaborated into the desired product. univie.ac.at For the synthesis of sn-3-aminoglycerol derivatives, common chiral precursors include L-serine, D-mannitol, and (R)-glycidol.

One established route begins with (R)-glycidol, which already possesses the desired stereochemistry at the sn-2 position of the glycerol backbone. The epoxide ring of (R)-glycidol can be opened with a protected amino group equivalent, such as sodium azide (B81097), to introduce the nitrogen functionality at the sn-3 position. Subsequent protection of the primary alcohol at the sn-1 position allows for the differentiation of the two hydroxyl groups, setting the stage for regioselective acylation.

Alternatively, L-serine can be utilized as a chiral precursor. univie.ac.at The amino and carboxylic acid functionalities of L-serine can be chemically transformed into the corresponding amino and hydroxyl groups of the glycerol backbone, preserving the stereocenter. This often involves reduction of the carboxylic acid to a primary alcohol and protection of the amino group.

Enzymatic approaches have also been explored for the stereoselective synthesis of amino-diols and their derivatives. nih.govresearchgate.net For instance, biocatalytic aldol (B89426) reactions followed by reductive amination can produce chiral amino-polyols with high stereoselectivity. nih.govresearchgate.net These methods offer the advantage of mild reaction conditions and high enantiomeric purity.

Regioselective Acylation Strategies

With the chiral 3-amino-1,2-propanediol (B146019) scaffold in hand, the next critical step is the regioselective acylation of the sn-1 and sn-2 hydroxyl groups with palmitic acid. To achieve this, orthogonal protecting group strategies are often employed. For example, if the sn-3 amino group and the sn-1 hydroxyl group are protected with base-labile and acid-labile protecting groups, respectively, the sn-2 hydroxyl group can be acylated first. Subsequent deprotection of the sn-1 hydroxyl group followed by a second acylation step installs the second palmitoyl (B13399708) chain.

Enzymatic catalysis offers a powerful tool for regioselective acylation. Lipases, for instance, can exhibit high selectivity for the primary hydroxyl group at the sn-1 position of glycerol and its derivatives. chemicalbook.com A two-step enzymatic process using an immobilized lipase (B570770) like Candida antarctica lipase B can be employed. chemicalbook.com The first step would involve the selective N-acylation of 3-amino-1,2-propanediol, followed by the O-acylation of the remaining hydroxyl groups. chemicalbook.com

Chemical methods for acylation often involve the use of activated fatty acid derivatives, such as palmitoyl chloride or palmitic anhydride, in the presence of a suitable base and catalyst. The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, a structurally related phospholipid, has been achieved by reacting sn-glycero-3-phosphocholine with palmitoyl chloride. nih.gov A similar strategy can be envisioned for the acylation of a protected 3-amino-1,2-propanediol.

Table 1: Comparison of Acylation Strategies

Method Activating Agent Key Features
Chemical Acylation Palmitoyl chloride, Palmitic anhydride Requires protecting groups for selectivity; can be high yielding.
Enzymatic Acylation Palmitic acid High regioselectivity possible; milder reaction conditions. chemicalbook.com
Active Ester Acylation N-hydroxysuccinimide esters of palmitic acid Reacts preferentially with amino groups, useful for N-acylation. nih.gov

Formation of the Amino Functionality and TFA Salt

If the amino group was introduced in a protected form (e.g., as an azide or a carbamate), the final step in the synthesis of the lipid itself is the deprotection to reveal the primary amine. For example, an azide can be reduced to a primary amine using various methods, such as catalytic hydrogenation or Staudinger reduction.

The resulting 1,2-Dipalmitoyl-3-amino-sn-glycerate is often purified and stored as a salt to improve its stability and handling properties. The trifluoroacetate (B77799) (TFA) salt is commonly prepared by treating the free amine with trifluoroacetic acid. nih.govwikipedia.org TFA is a strong acid that forms a stable ion pair with the primary amino group. nih.gov The formation of the TFA salt is typically achieved by dissolving the lipid in a suitable organic solvent and adding a stoichiometric amount of trifluoroacetic acid. The salt can then be isolated by evaporation of the solvent. wikipedia.org This process is widely used in peptide synthesis and for the purification of amine-containing compounds via HPLC. nih.govwikipedia.org

Functionalization Strategies via the Primary Amino Group of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

The primary amino group of 1,2-Dipalmitoyl-3-amino-sn-glycerate serves as a key functional handle for the covalent attachment of a wide array of molecules, thereby imparting new properties to lipid-based nanoparticles. This functionalization is crucial for applications such as targeted drug delivery and bio-imaging.

Covalent Conjugation with Targeting Ligands (e.g., Peptides, Antibodies, Aptamers)

The primary amine of the lipid can be readily coupled with various targeting ligands to enhance the specificity of the delivery system for particular cells or tissues.

Peptide Conjugation: Peptides, such as cell-penetrating peptides (CPPs) or targeting peptides that bind to specific cell surface receptors, can be conjugated to the aminolipid. qyaobio.comnih.gov A common method for this conjugation is through amide bond formation. The carboxylic acid group of a peptide can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amine of the lipid to form a stable amide linkage. nih.govcdnsciencepub.com Alternatively, the peptide can be synthesized with a terminal functional group that is reactive towards the amine.

Antibody Conjugation: Whole antibodies or their fragments (e.g., Fab, scFv) can be attached to the lipid surface to create immunoliposomes. avantiresearch.com While direct conjugation to the primary amine is possible, it often involves a multi-step process. For instance, the antibody can be modified with a linker that has a reactive group for the amine. The primary amine on the lipid can also be modified first to introduce a different reactive group, such as a maleimide, which can then react with a thiol group on the antibody. avantiresearch.com

Aptamer Conjugation: Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, can also be conjugated to the aminolipid. This typically involves modifying the aptamer with a functional group that can react with the primary amine of the lipid, often through an amide or a different stable covalent bond.

Table 2: Common Chemistries for Ligand Conjugation to Primary Amines

Ligand Type Linkage Chemistry Activating/Coupling Agents
Peptides Amide bond N-hydroxysuccinimide (NHS) esters, Carbodiimides (e.g., EDC)
Antibodies Amide bond, Thioether NHS esters, Maleimide-thiol chemistry
Aptamers Amide bond, Phosphoramidate NHS esters, Carbodiimides

Surface Polymerization and Grafting Techniques

The primary amino group can also serve as an initiation or attachment point for polymer chains, allowing for the modification of the liposome (B1194612) surface with polymers that can, for example, increase circulation time or provide a platform for further functionalization.

Surface Polymerization: The primary amine can be modified to act as an initiator for polymerization reactions. For instance, it can be converted into an initiator for atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). This "grafting from" approach allows for the growth of dense polymer brushes on the liposome surface.

Polymer Grafting: Pre-synthesized polymers with reactive end groups can be "grafted to" the liposome surface by reacting with the primary amines of the lipid. google.com For example, a polymer with a terminal NHS ester group can be directly coupled to the aminolipid. google.com Poly(ethylene glycol) (PEG) is a commonly grafted polymer used to create "stealth" liposomes that can evade the immune system and have longer circulation times. altabioscience.com Zwitterionic amino acid polymers have also been grafted onto nanoparticles to improve biocompatibility and tumor targeting. nih.gov The grafting of amino acid molecules onto preformed polymer surfaces has also been demonstrated as a method to alter surface characteristics. google.com This concept can be extended to the grafting of polymers onto a surface rich in amino-functionalized lipids.

These functionalization strategies highlight the versatility of this compound as a building block for creating sophisticated and highly functional lipid-based nanosystems for a variety of biomedical applications.

Incorporation of Reporter Molecules and Probes

The primary amino group on the glycerol backbone of 1,2-Dipalmitoyl-3-amino-sn-glycerate is a key functional group for chemical modification. It can readily react with a variety of electrophilic reagents, allowing for the covalent attachment of reporter molecules and probes. This process, often achieved through N-acylation or reductive amination, transforms the parent lipid into a powerful tool for experimental studies.

The most common method for labeling the amino group involves its reaction with N-hydroxysuccinimide (NHS) esters of reporter molecules. The NHS ester reacts with the primary amine under mild conditions to form a stable amide bond, yielding the derivatized lipid. This strategy is widely used to incorporate a range of probes, including:

Biotin: For use in affinity-based purification or detection systems involving streptavidin or avidin.

Haptens: Such as dinitrophenol (DNP), which can be targeted by specific antibodies for immunodetection.

Spin Labels: Like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), for use in electron paramagnetic resonance (EPR) spectroscopy to study membrane dynamics.

Derivatization for Enhanced Research Utility and Biophysical Probing

Beyond the simple incorporation of reporters, the derivatization of 1,2-Dipalmitoyl-3-amino-sn-glycerate is a critical strategy for creating sophisticated probes to investigate complex biological systems. These modifications can be designed to report on the lipid's local environment, track its movement within a membrane, or alter the physical properties of the membrane itself.

Isotopic Labeling for Spectroscopic and Mass Spectrometric Analysis

Isotopic labeling is a powerful technique for tracing the metabolic fate and distribution of lipids without altering their fundamental chemical properties. For 1,2-Dipalmitoyl-3-amino-sn-glycerate, isotopes can be incorporated into either the acyl chains or the glycerol backbone.

A common approach involves using isotopically labeled palmitic acid during the chemical synthesis of the lipid. This procedure is suitable for preparing lipids with very high specific radioactivity or mass shifts. For example, using palmitic acid containing deuterium (B1214612) (²H) or carbon-13 (¹³C) allows the resulting lipid to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry. This is invaluable for lipidomics studies and for quantifying the uptake and turnover of the lipid in cellular systems. Similarly, the use of radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) in the acyl chains enables detection through scintillation counting or autoradiography. nih.gov The synthesis of other labeled phospholipids (B1166683) has demonstrated the feasibility of this approach, which can serve as a blueprint for creating labeled precursors for various research applications. nih.gov

IsotopeLocation of LabelPrimary Analytical TechniqueResearch Application
²H (Deuterium)Acyl ChainsMass Spectrometry, NMR SpectroscopyMetabolic tracing, membrane structure studies
¹³CAcyl Chains, Glycerol BackboneMass Spectrometry, NMR SpectroscopyFlux analysis, structural biology
¹⁵NAmino GroupMass Spectrometry, NMR SpectroscopyStudying headgroup interactions
³H (Tritium)Acyl ChainsScintillation Counting, AutoradiographyQuantification in uptake/transport assays

Fluorescent Tagging for Cellular and Membrane Studies

Attaching fluorescent dyes to the amino headgroup of 1,2-Dipalmitoyl-3-amino-sn-glycerate allows for its direct visualization in artificial and biological membranes using fluorescence microscopy. The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, environmental sensitivity, and photostability.

The labeling is typically achieved by reacting the lipid's amino group with an amine-reactive derivative of a fluorescent dye, such as an NHS ester or isothiocyanate. This creates a stable covalent bond. The resulting fluorescent lipid can be incorporated into liposomes or cell membranes to study a variety of phenomena, including:

Lipid Trafficking: Following the movement of the lipid between different cellular organelles.

Membrane Domain Formation: Visualizing the partitioning of the lipid into specific membrane regions, such as lipid rafts.

Membrane Fusion and Fission: Monitoring the transfer of the lipid during membrane remodeling events.

Förster Resonance Energy Transfer (FRET): Using the labeled lipid as a FRET donor or acceptor to measure distances and interactions with other labeled molecules.

Fluorescent ProbeTypical Excitation (nm)Typical Emission (nm)Common Applications
NBD (Nitrobenzoxadiazole)465535Membrane dynamics, lipid transport
Fluorescein494521pH sensing, immunofluorescence
Rhodamine B560580FRET acceptor, high photostability
Dansyl335520Probing headgroup environment polarity

Synthesis of Analogues with Modified Acyl Chains

The biophysical properties of 1,2-Dipalmitoyl-3-amino-sn-glycerate, such as its phase transition temperature and packing behavior in a membrane, are largely determined by its two palmitoyl (16:0) acyl chains. Synthesizing analogues with different acyl chains is a key strategy for investigating the role of chain length and saturation in membrane structure and function. nih.gov

The synthesis of these analogues follows the same general principles as the parent compound, but different fatty acids are used in the acylation steps. This allows for the creation of a diverse library of lipids with systematically varied properties. The synthesis of various acyl derivatives of related glycerolipids provides the necessary foundation for studying structure-activity relationships. nih.gov Research on 1,2-dipalmitoyl-3-acyl-sn-glycerols has shown that modifying the chain at the sn-3 position significantly alters surface properties. nih.gov Similarly, creating analogues by changing the sn-1 and sn-2 chains is a common strategy.

Examples of acyl chain modifications include:

Shorter Chains: Replacing palmitic acid with myristic acid (14:0) or lauric acid (12:0) to decrease the melting temperature and increase membrane fluidity.

Longer Chains: Using stearic acid (18:0) or arachidic acid (20:0) to increase the melting temperature and thickness of the bilayer. caymanchem.com

Unsaturated Chains: Incorporating one or two oleoyl (B10858665) (18:1) or linoleoyl (18:2) chains to introduce kinks in the acyl tails, which dramatically lowers the phase transition temperature and disrupts ordered packing.

Mixed-Acid Chains: Synthesizing lipids with different acyl chains at the sn-1 and sn-2 positions (e.g., 1-stearoyl-2-palmitoyl-3-amino-sn-glycerate) to mimic the asymmetry found in natural phospholipids.

Advanced Lipid Nanoparticle and Liposome Formulations Incorporating 1,2 Dipalmitoyl 3 Amino Sn Glycerate Tfa

Role of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA as a Cationic Lipid in Self-Assembly and Nanostructure Formation

The self-assembly of lipids into nanoparticles is a complex process governed by the physicochemical properties of the constituent molecules. As a cationic lipid, this compound would be anticipated to be a primary driver in the formation and structural integrity of LNPs, particularly those designed for nucleic acid delivery.

Cationic lipids are essential for the encapsulation of negatively charged nucleic acids like siRNA and mRNA through electrostatic interactions. nih.gov The positively charged amino group of this compound would interact with the phosphate (B84403) backbone of nucleic acids, leading to their condensation and subsequent entrapment within the lipid core of the nanoparticle. The efficiency of this condensation is a critical parameter for achieving high encapsulation efficiency, a key determinant of the therapeutic potential of the formulation. The specific charge density and molecular geometry of this compound would dictate the precise nature of these interactions.

Formulation Engineering for Specific Research Applications

The versatility of LNPs stems from the ability to engineer their composition for specific applications. This involves the strategic combination of the primary cationic lipid with various helper lipids and the use of controlled manufacturing methods.

Modern LNP formulations are typically multi-component systems. mdpi.com Helper lipids, such as phospholipids (B1166683) and cholesterol, are incorporated to stabilize the lipid bilayer and modulate its fluidity. nih.gov For instance, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a common helper lipid that provides structural integrity. Cholesterol is known to fill gaps in the lipid bilayer, enhancing its stability.

PEGylated lipids are included to form a hydrophilic corona on the nanoparticle surface, which provides steric hindrance to prevent aggregation and reduce clearance by the immune system. The choice and ratio of these helper lipids in conjunction with this compound would be critical in defining the final characteristics and in vivo performance of the LNPs.

Table 1: Hypothetical LNP Formulation Incorporating this compound This table is illustrative and not based on published experimental data for the specified compound.

Component Molar Ratio (%) Putative Function
This compound 50 Cationic lipid for nucleic acid complexation
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) 10 Helper lipid for structural stability
Cholesterol 38.5 Stabilizer of the lipid bilayer

The method of nanoparticle preparation is a critical factor in controlling their physicochemical properties.

Thin-Film Hydration: This traditional method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer. springernature.comnih.govmdpi.com This technique is straightforward but can result in vesicles with a wide size distribution. researchgate.net Subsequent extrusion through membranes with defined pore sizes is often necessary to achieve a more uniform size distribution. nih.gov

Microfluidics: This modern technique allows for the rapid and controlled mixing of lipid and aqueous phases in microchannels. nih.gov This process enables precise control over nanoparticle size and PDI, leading to more consistent and reproducible formulations. nih.gov The use of microfluidics for the production of LNPs containing this compound would be a logical approach for scalable and controlled manufacturing.

Strategies for Cargo Encapsulation (e.g., Nucleic Acids, Peptides)

The encapsulation of therapeutic cargo, such as nucleic acids and peptides, into lipid-based nanoparticles is a critical step in the development of effective drug delivery systems. The choice of encapsulation strategy is highly dependent on the physicochemical properties of both the cargo and the lipid formulation. For formulations containing cationic lipids like this compound, the electrostatic interaction between the positively charged lipid and the negatively charged cargo (like nucleic acids) is a primary driving force for encapsulation.

Several techniques are employed to facilitate the encapsulation of macromolecules. These methods are designed to bring the cargo into close proximity with the lipid components under conditions that favor the formation of stable, cargo-loaded nanoparticles. The efficiency of this process is a key parameter, as it directly impacts the potential therapeutic dose that can be delivered. While specific encapsulation efficiency data for this compound is not extensively documented in publicly available research, the general principles of nucleic acid and peptide encapsulation in cationic lipid-containing formulations are well-established. For instance, the addition of cationic components has been shown to significantly enhance the encapsulation efficiency of nucleic acids, mitigating issues like degradation by organic solvents that can occur with other methods.

The encapsulation of peptides also benefits from lipid-based carriers. Liposomes are considered a suitable option for peptide encapsulation due to their biocompatible and non-immunogenic nature. The amphipathic character of liposomes allows for the incorporation of peptides, protecting them from degradation and improving their stability.

Structural Characterization of Lipid Assemblies Containing this compound

A thorough structural characterization of lipid assemblies is paramount to understanding their behavior and predicting their efficacy as drug delivery vehicles. This involves analyzing their size, shape, lamellarity, surface properties, and thermodynamic behavior.

Lamellarity and Morphology Analysis (e.g., TEM, Cryo-EM)

Surface Charge and Zeta Potential Determination

The surface charge of lipid nanoparticles is a critical parameter that influences their stability and their interaction with biological systems. The zeta potential is a measure of this surface charge and is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a sufficiently high positive or negative zeta potential are generally more stable due to electrostatic repulsion between particles, which prevents aggregation.

For lipid formulations containing a cationic lipid like this compound, a positive zeta potential is expected. The magnitude of the zeta potential would be dependent on the molar ratio of this cationic lipid in the formulation, as well as the pH and ionic strength of the surrounding medium. A strong linear relationship has been observed between the zeta potential and the mole percentage of charged lipids within a liposome (B1194612). This allows for the formulation of liposomes with a specific zeta potential, which can be crucial for applications that are sensitive to surface charge.

Table 1: Illustrative Zeta Potential of Liposome Formulations with Varying Charged Lipid Content

FormulationCharged Lipid (mol%)Zeta Potential (mV)
Cationic Liposome A5+20
Cationic Liposome B10+40
Cationic Liposome C15+60
Anionic Liposome D5-25
Anionic Liposome E10-50

This table is for illustrative purposes to demonstrate the relationship between charged lipid concentration and zeta potential and is not based on experimental data for this compound.

Thermodynamic Phase Behavior (e.g., Phase Transition Temperatures)

The thermodynamic phase behavior of the lipid components of a nanoparticle is a crucial determinant of the nanoparticle's physical state, stability, and permeability. The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.

The phase behavior of a lipid mixture is influenced by the individual properties of its constituent lipids. While specific studies on the phase transition temperature of this compound are not widely published, the phase behavior of similar dipalmitoyl-based lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has been extensively studied. DPPC exhibits a well-characterized pre-transition and a main phase transition. The introduction of a different headgroup, as in this compound, would be expected to alter the phase transition behavior. The determination of the Tm is typically performed using techniques like Differential Scanning Calorimetry (DSC).

Table 2: Phase Transition Temperatures of Common Phospholipids

LipidAbbreviationMain Phase Transition Temperature (Tm)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC41 °C
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC55 °C
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC24 °C

This table provides examples of phase transition temperatures for common lipids and is for comparative purposes only.

Membrane Biophysics and Interfacial Interactions of 1,2 Dipalmitoyl 3 Amino Sn Glycerate Tfa

Modulation of Membrane Fluidity and Phase Behavior by 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

The introduction of this compound into a lipid membrane can significantly alter its physical properties. The dipalmitoyl acyl chains confer a high transition temperature, characteristic of saturated lipids, while the cationic amino headgroup introduces electrostatic interactions that further influence membrane organization.

Influence on Lipid Chain Packing and Dynamics

The two saturated palmitoyl (B13399708) chains of this compound favor a more ordered, gel-like state in lipid membranes. The packing of these acyl chains can be influenced by the presence of other lipids and environmental conditions such as temperature and pH. The primary amino group at the sn-3 position provides a positive charge at physiological pH, leading to electrostatic repulsion between adjacent headgroups. This repulsion can counteract the van der Waals forces between the acyl chains, potentially leading to a less condensed lipid packing compared to zwitterionic or anionic lipids with the same acyl chains.

Studies on similar cationic lipids have shown that their presence can decrease the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) bilayers, indicating a fluidizing effect. This is attributed to the disruption of the tight packing of the DPPC molecules by the cationic lipid. The trifluoroacetate (B77799) (TFA) counterion may also play a role in modulating these interactions, potentially by forming ion pairs with the cationic headgroup and influencing its hydration shell and interactions with neighboring lipids. mdpi.combiorxiv.org

Formation of Lipid Domains and Microdomains

The differential interactions of this compound with various lipid species can promote the formation of lipid domains or microdomains within a heterogeneous membrane. Due to its saturated acyl chains, it is likely to preferentially partition into liquid-ordered (Lo) domains, which are rich in cholesterol and other saturated lipids. However, the electrostatic repulsion of its cationic headgroup could also lead to its localization at the boundaries of these domains or the formation of distinct cationic lipid-enriched domains. The formation of such domains can have significant implications for the localization and function of membrane proteins.

Mechanisms of Lipid-Membrane Fusion and Destabilization Mediated by this compound

The ability of cationic lipids to interact with and destabilize membranes is a key feature for their use in delivering therapeutic molecules into cells. This compound is expected to exhibit such properties, particularly in a pH-dependent manner.

pH-Responsive Membrane Perturbation

The primary amino group of this compound has a pKa that allows for changes in its protonation state in response to shifts in environmental pH. In acidic environments, such as those found in endosomes, the amino group will be fully protonated, leading to a high positive charge density. This increased positive charge enhances the electrostatic interactions with anionic lipids present in endosomal membranes, such as phosphatidylserine. This interaction can lead to a neutralization of the negative charge of the target membrane and a disruption of the local lipid packing, ultimately causing membrane destabilization or fusion. The TFA counterion's presence and its potential to form neutral peptide-counterion complexes could further influence this pH-sensitive behavior. mdpi.com

Interactions with Endosomal Membranes in Cellular Models

In the context of cellular uptake, liposomes containing this compound are typically internalized via endocytosis. Once inside the endosome, the pH drops from the physiological pH of the extracellular environment (around 7.4) to more acidic values (pH 5-6). This acidification triggers the protonation of the amino headgroup, enhancing the fusogenic potential of the lipid. The interaction of the now highly cationic liposome (B1194612) with the anionic lipids of the inner leaflet of the endosomal membrane is thought to be a critical step in the endosomal escape of the liposomal contents into the cytoplasm.

Role in Pore Formation and Content Release

The destabilization of the endosomal membrane by this compound can occur through several proposed mechanisms, including the formation of non-lamellar lipid phases or the induction of transient pores in the membrane. The interaction between the cationic lipid and anionic lipids in the endosomal membrane can lead to the formation of ion pairs, which can alter the spontaneous curvature of the membrane and favor the formation of inverted hexagonal phases. These non-bilayer structures can create defects in the membrane, allowing for the release of encapsulated contents. Alternatively, the accumulation of cationic lipids in a localized area of the endosomal membrane could lead to a high local concentration of positive charge, inducing electrostatic stress and the formation of transient pores.

Interactions with Biological Macromolecules at the Lipid Interface

The positively charged amino group of this compound is the primary driver of its interactions with the negatively charged surfaces of many biological macromolecules. These interactions are a complex interplay of electrostatic forces, hydrophobic effects, and hydrogen bonding, which can lead to significant structural and functional changes in both the lipid membrane and the macromolecule.

The association of proteins with lipid membranes is crucial for their function, and cationic lipids can play a significant role in this process. The initial interaction is often dominated by the electrostatic attraction between the cationic headgroup of the lipid and anionic residues (e.g., aspartate, glutamate) on the protein surface. While direct studies on this compound are limited, research on similar cationic lipid systems provides valuable insights.

The binding of proteins to cationic lipid-containing membranes can induce conformational changes in the protein. For instance, studies using deuterium (B1214612) nuclear magnetic resonance (2H NMR) on membranes containing cationic peptides have shown that the incorporation of these charged molecules can lead to significant perturbations of the phospholipid headgroups. nih.gov This suggests that the electric field generated by the cationic charges can exert a torque, causing a rotation of the polar headgroups. nih.gov It is plausible that this compound would induce similar conformational shifts in the headgroups of neighboring lipids, which in turn could influence the conformation of associating proteins.

Furthermore, the interaction is not solely electrostatic. The hydrophobic dipalmitoyl chains of the lipid can interact with hydrophobic domains of the protein, potentially leading to partial insertion or a more stable association. Solid-state NMR studies on cationic membrane peptides have revealed that even for disulfide-stabilized proteins, binding to a lipid membrane can lead to the immobilization of certain residues, indicating specific protein-lipid interactions. nih.gov

The table below summarizes findings from studies on analogous systems, which can be extrapolated to predict the behavior of proteins interacting with membranes containing this compound.

Protein/Peptide System Key Findings Technique(s) Used Reference
Cationic amphiphilic peptide in DMPC/DMPS bilayersIncorporation of the peptide induces large perturbations of the choline (B1196258) and serine headgroup conformations.Deuterium NMR (2H NMR) nih.gov
HNP-1 (a β-sheet antimicrobial peptide) in DMPC/DMPG bilayersLipid binding causes immobilization of specific side chains (R25 and I21) without altering the average protein conformation.Solid-State NMR nih.gov
Cationic peptides with lipid monolayersPeptides preferentially insert into anionic lipid layers over zwitterionic ones, indicating the importance of electrostatic attraction.Langmuir Monolayer Technique oup.com

This table presents data from studies on similar cationic lipid and peptide systems to infer the potential interactions with this compound.

The interaction of peptides, particularly cationic antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), with lipid membranes is a field of intense research. The primary amino group of this compound would make membranes containing this lipid a favorable target for such peptides.

The initial binding is electrostatically driven, with the cationic peptide being attracted to the lipid interface. Following this initial contact, the peptide can undergo a conformational change, often adopting a more ordered structure like an α-helix or β-sheet, which facilitates its insertion into the hydrophobic core of the membrane. oup.comnih.gov Fluorescence studies on tryptophan-containing cationic peptides show a blue shift in fluorescence upon interaction with liposomes, indicating the insertion of tryptophan residues into the less polar membrane environment. oup.com

The mechanism of peptide insertion can vary. Some models propose the formation of "barrel-stave" pores, where several peptide molecules assemble to form a channel through the membrane. nih.gov Another model is the "toroidal pore" or "wormhole" model, where the lipid monolayers are bent back on themselves, creating a pore lined by both peptides and lipid headgroups. nih.gov In the "carpet" model, peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner.

The efficiency of peptide insertion and the specific mechanism employed are influenced by factors such as the peptide's amino acid sequence, its secondary structure, and the lipid composition of the membrane. nih.govacs.org Molecular dynamics simulations have shown that the separation of charges within a peptide can critically affect its ability to permeate a membrane. acs.org

Peptide Interaction Model Description Key Characteristics
Barrel-Stave Peptides aggregate and insert into the membrane to form a pore with a central lumen.Hydrophobic peptide surfaces face the lipid acyl chains, while hydrophilic surfaces line the pore.
Toroidal Pore Peptides induce the lipid monolayer to bend continuously from the outer to the inner leaflet, forming a pore lined by both peptides and lipid headgroups.The membrane structure is significantly disrupted around the pore.
Carpet Model Peptides accumulate on the membrane surface, and above a threshold concentration, cause membrane disruption.Does not necessarily involve the formation of stable pores.

This table describes general models of peptide-membrane interaction that are relevant for understanding how peptides might interact with membranes containing this compound.

The ability of cationic lipids to bind and condense negatively charged nucleic acids like DNA and RNA is the basis for their widespread use in gene delivery. The primary amino group of this compound would facilitate strong electrostatic interactions with the phosphate (B84403) backbone of DNA and RNA.

The formation of these lipid-nucleic acid complexes, often called lipoplexes, is a dynamic process. Isothermal Titration Calorimetry (ITC) has been a powerful tool to study the thermodynamics of this interaction. Studies on various cationic lipids, such as DOTAP and EDOPC, have shown that the complexation with DNA is often an endothermic process, meaning it absorbs heat. nih.govnih.gov This suggests that the process is not driven by favorable enthalpic changes but rather by a large increase in entropy. umn.edu This entropy gain is attributed to the release of counterions and water molecules from the surfaces of both the lipid and the nucleic acid upon binding.

The binding is a highly cooperative process. umn.edu Once a few lipid molecules bind to the DNA, it facilitates the binding of more, leading to the condensation of the DNA into a more compact structure. The final structure of the lipoplex can be influenced by factors such as the lipid-to-DNA charge ratio and the method of preparation. nih.gov

Molecular dynamics simulations have provided further insights, suggesting that cationic lipid headgroups and their aliphatic tails can distribute evenly on the DNA surface. umn.eduacs.org These simulations also highlight the role of cations in bridging the lipid and DNA and in creating charge fluctuations that can lead to attractive forces between DNA strands, promoting condensation. acs.org Circular dichroism spectroscopy has shown that the interaction with cationic liposomes can induce conformational changes in DNA, sometimes causing a transition from the canonical B-form to A- or C-form DNA.

The trifluoroacetate (TFA) counter-ion associated with the subject compound could also play a role. While some studies on other lipopeptides have found no significant effect of the TFA counter-ion on antimicrobial activity, other research suggests that the choice of counter-ion can influence the transfection efficiency of cationic lipid-DNA complexes.

Thermodynamic Parameter Typical Observation for Cationic Lipid-DNA Complexation Interpretation Reference
Enthalpy Change (ΔH) Often endothermic (positive)The process absorbs heat, indicating it's not driven by the formation of strong bonds. nih.govnih.gov
Entropy Change (ΔS) Large and positiveDriven by the release of counterions and water molecules, leading to increased disorder. umn.edu
Gibbs Free Energy (ΔG) NegativeThe large positive entropy change overcomes the positive enthalpy, making the overall process spontaneous. umn.edu
Binding Constant (K) Effective binding is in the micromolar rangeIndicates a strong interaction, facilitated by the macromolecular nature of the components. nih.gov

This table summarizes the general thermodynamic profile of cationic lipid-DNA interactions, which is expected to be similar for this compound.

Molecular and Cellular Mechanisms of Delivery and Biological Activity of 1,2 Dipalmitoyl 3 Amino Sn Glycerate Tfa Based Systems in Vitro/preclinical

Endosomal Escape Pathways and Intracellular Trafficking of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Formulations

A critical hurdle for the successful intracellular delivery of therapeutic cargo is its escape from the endo-lysosomal pathway. After cellular uptake, lipid-based delivery systems are typically enclosed within endosomes, which mature into lysosomes where the cargo can be degraded. Therefore, the ability of a delivery vehicle to facilitate endosomal escape is paramount to its efficacy. While specific studies on this compound are not extensively detailed in publicly available research, the mechanisms can be inferred from the behavior of similar cationic lipid systems.

Proton Sponge Effect Hypotheses

The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of cationic polymer- and lipid-based delivery systems. This theory posits that materials with significant buffering capacity at endosomal pH (which drops from ~6.5 in early endosomes to ~5.0 in late endosomes) can induce endosomal rupture. As the endosome acidifies through the action of proton pumps (V-ATPases), the amino groups on a compound like 1,2-Dipalmitoyl-3-amino-sn-glycerate would become protonated. This protonation leads to two concurrent events: an influx of protons into the endosome, which are then sequestered by the lipid, and a compensatory influx of chloride ions to maintain charge neutrality. The accumulation of ions within the endosome increases the osmotic pressure, causing it to swell and eventually rupture, releasing its contents into the cytoplasm. While this is a plausible mechanism for this compound, experimental validation specific to this compound is needed to confirm its role.

Membrane Destabilization in the Endolysosomal Pathway

An alternative or complementary mechanism to the proton sponge effect is the direct destabilization of the endosomal membrane by the cationic lipid. The positively charged headgroup of 1,2-Dipalmitoyl-3-amino-sn-glycerate can interact with the negatively charged lipids present in the inner leaflet of the endosomal membrane, such as phosphatidylserine. This interaction can disrupt the integrity of the membrane bilayer, leading to the formation of pores or non-bilayer lipid phases (e.g., hexagonal or cubic phases). The dipalmitoyl lipid tails can also intercalate into the endosomal membrane, further contributing to its destabilization. This process ultimately facilitates the release of the encapsulated cargo from the endosome into the cytosol.

Nucleic Acid Condensation and Protection Mechanisms by Cationic this compound

The primary function of a cationic lipid in nucleic acid delivery is to condense the large, negatively charged genetic material into a compact, stable structure that can be efficiently taken up by cells. This condensation also serves to protect the nucleic acid from enzymatic degradation.

Stoichiometry of Lipid-Nucleic Acid Complexation

The formation of lipid-nucleic acid complexes, often termed lipoplexes, is primarily driven by electrostatic interactions between the positively charged amino group of 1,2-Dipalmitoyl-3-amino-sn-glycerate and the negatively charged phosphate (B84403) backbone of the nucleic acid. The stoichiometry of this interaction, typically expressed as the charge ratio (+/-), is a critical parameter that influences the physicochemical properties and biological activity of the resulting lipoplexes. A slight excess of positive charge is generally preferred to ensure complete condensation of the nucleic acid and to promote interaction with the negatively charged cell surface. The optimal charge ratio for a given formulation depends on several factors, including the specific cationic lipid, the type and size of the nucleic acid, and the presence of any helper lipids.

Table 1: Hypothetical Stoichiometry of this compound and Nucleic Acid Complexation

Charge Ratio (+/-)Lipoplex Size (nm)Zeta Potential (mV)Transfection Efficiency
1:1300-5Low
2:1200+15Moderate
4:1150+30High
8:1180+45Moderate (potential toxicity)
Note: This table is illustrative and based on general principles of lipoplex formation. Actual values for this compound would require experimental determination.

Receptor-Mediated Cellular Uptake and Targeting Principles

The initial interaction between the delivery system and the cell surface is a key determinant of its uptake efficiency. For cationic lipoplexes, this interaction is often initiated by non-specific electrostatic interactions with negatively charged proteoglycans on the cell surface. However, more specific uptake mechanisms, such as receptor-mediated endocytosis, can also play a significant role.

While formulations based solely on this compound may primarily rely on non-specific uptake, they can be modified with targeting ligands (e.g., antibodies, peptides, or small molecules) to promote uptake by specific cell types. These ligands bind to receptors that are overexpressed on the surface of the target cells, leading to enhanced cellular uptake via receptor-mediated endocytosis. This strategy can improve the therapeutic index of the encapsulated drug by increasing its concentration at the desired site of action while minimizing off-target effects. The choice of targeting ligand depends on the specific cell type or tissue being targeted.

Strategies for Active Targeting via Surface Functionalization

The primary amine group of this compound is a key functional handle for active targeting strategies in drug delivery. This amine allows for the covalent attachment of various targeting ligands to the surface of lipid-based nanoparticles (LNPs), such as liposomes, transforming them into precision therapeutic vehicles. researchgate.netnih.gov

Commonly employed ligands for surface functionalization include:

Antibodies and Antibody Fragments: These can be engineered to recognize and bind to specific antigens overexpressed on the surface of target cells, such as cancer cells. researchgate.net

Peptides: Small peptides can be selected for their high affinity to specific cell surface receptors, guiding the LNP to the desired tissue or cell type.

Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity.

Small Molecules: Molecules like folic acid can be used to target receptors that are often overexpressed in cancerous tissues. nih.gov

The 1,2-dipalmitoyl-sn-glycerol backbone serves as a robust anchor, embedding the functionalized lipid within the nanoparticle's lipid bilayer, ensuring the stable presentation of the targeting ligand on the LNP surface. rsc.org

Table 1: Examples of Surface Functionalization Strategies for Amine-Containing Lipids

Targeting LigandTarget Receptor/AntigenPotential Application
Monoclonal AntibodyHER2Breast Cancer Therapy
RGD PeptideIntegrinsAnti-angiogenic Therapy
Folic AcidFolate ReceptorOvarian Cancer Therapy
TransferrinTransferrin ReceptorBrain Tumor Targeting

Non-Specific Cellular Adhesion and Internalization

In the absence of specific targeting ligands, nanoparticles formulated with this compound are expected to exhibit non-specific cellular adhesion and internalization, primarily driven by electrostatic interactions. The positively charged primary amine headgroup of the lipid can interact with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids (B1166683). nih.govacs.org

Modulation of Cellular Processes by this compound and its Derivatives (e.g., Apoptosis pathways in non-human cells)

Cationic lipids, including those with primary amine headgroups, have been shown to modulate a variety of cellular processes, which can be both a desired therapeutic effect and a source of potential cytotoxicity. mdpi.com

It is important to consider that the trifluoroacetate (B77799) (TFA) counter-ion itself can exert biological effects. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM. genscript.comnih.gov In some instances, TFA has been observed to promote cell growth at higher concentrations. genscript.com Therefore, the biological activity of this compound may be a composite of the effects of the cationic lipid and the TFA counter-ion.

Investigating Cellular Responses in Model Systems (e.g., fibroblast cell lines)

Fibroblast cell lines are commonly used models to assess the biocompatibility and cellular effects of drug delivery systems. The interaction of lipid nanoparticles with fibroblasts can influence processes like cell viability, proliferation, and migration. nih.gov Studies on other types of lipid nanoparticles have shown that their effects on fibroblast viability can be dose-dependent. nih.gov

The dipalmitoyl glycerol (B35011) backbone of the lipid could potentially influence fibroblast signaling. For example, diacylglycerols are known activators of Protein Kinase C (PKC), a key enzyme in many signaling pathways. nih.gov Additionally, lipid signaling has been shown to affect the collective migration and anchorage of primary fibroblasts in response to their microenvironment. nih.gov The introduction of exogenous lipids like 1,2-Dipalmitoyl-3-amino-sn-glycerate could therefore modulate these fundamental cellular behaviors.

Impact on Signaling Pathways and Cellular Homeostasis

Cationic lipids are known to activate intracellular signaling pathways, which can lead to various cellular responses, including pro-apoptotic and pro-inflammatory cascades. nih.gov The positively charged headgroup is a key determinant of these interactions.

One significant impact of certain cationic lipids is the induction of apoptosis. This process can be triggered through the generation of reactive oxygen species (ROS) in macrophages, for instance. nih.gov While the precise mechanisms for 1,2-Dipalmitoyl-3-amino-sn-glycerate are not yet elucidated, it is plausible that it could engage similar pathways. Cationic lipids with quaternary ammonium headgroups have been shown to induce more apoptosis than those with peptide headgroups, suggesting the structure of the headgroup is critical. acs.org

Interactions with Intracellular Enzymes and Metabolites

The 1,2-dipalmitoyl-sn-glycerol moiety of the subject compound is a substrate for various intracellular enzymes. Diacylglycerol kinases (DGKs), for example, phosphorylate diacylglycerols to produce phosphatidic acid, a key signaling molecule and a precursor for the synthesis of other lipids. mdpi.com The specificity of DGKs for different diacylglycerol species suggests that 1,2-dipalmitoyl-sn-glycerol could be a substrate for certain isoforms. mdpi.com

Furthermore, 1,2-diacyl-sn-glycerols are central to lipid metabolism and can be incorporated into triglycerides for energy storage or used in the synthesis of phospholipids for membrane biogenesis. nih.govmdpi.com The introduction of 1,2-Dipalmitoyl-3-amino-sn-glycerate into cells could therefore influence these metabolic pathways.

The amino group at the sn-3 position is not a natural substrate for many lipid-modifying enzymes, which could lead to altered metabolic fates compared to naturally occurring diacylglycerols. The interaction of the primary amine with intracellular components could also lead to unique biological activities.

Table 2: Potential Intracellular Interactions of 1,2-Dipalmitoyl-3-amino-sn-glycerate

Cellular ComponentPotential InteractionConsequence
Protein Kinase C (PKC)ActivationModulation of cell growth, differentiation, and apoptosis
Diacylglycerol Kinase (DGK)PhosphorylationGeneration of novel signaling lipids
AcyltransferasesAcylation of the amino groupFormation of N-acylated derivatives with altered properties
General Lipid MetabolismIncorporation into lipid poolsAlteration of cellular lipid homeostasis

Analytical and Spectroscopic Characterization Techniques for 1,2 Dipalmitoyl 3 Amino Sn Glycerate Tfa and Its Assemblies

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for probing the molecular characteristics of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, from the integrity of its chemical bonds to its interactions within a lipid assembly.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Phase Transitions

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides detailed information about the chemical bonds and functional groups within a molecule. nih.gov For this compound, FTIR is particularly useful for confirming the presence of key chemical moieties and for studying the thermotropic phase behavior of its assemblies. nih.govresearchgate.net

The infrared spectrum of this aminoglycerolipid will exhibit characteristic absorption bands corresponding to its constituent parts. For instance, the ester carbonyl (C=O) stretching vibrations of the palmitoyl (B13399708) chains are sensitive to the local environment and can provide insights into the conformational state of the lipid. researchgate.netnih.gov Similarly, the C-H stretching vibrations of the acyl chains are indicative of the lipid packing and order. nih.gov

One of the powerful applications of FTIR is in monitoring lipid phase transitions. nih.govresearchgate.net As the lipid assembly is heated, changes in the frequency and bandwidth of specific vibrational modes, such as the CH2 stretching bands, can be observed. These changes reflect the transition from a more ordered gel phase to a disordered liquid-crystalline phase. dntb.gov.ua For dipalmitoyl-containing lipids, these transitions are well-documented and can be precisely characterized by monitoring the temperature-dependent spectral changes. dntb.gov.uaacs.org The table below summarizes key FTIR vibrational modes used to characterize dipalmitoyl lipids.

Vibrational ModeWavenumber Range (cm⁻¹)Structural Information
CH₂ Asymmetric Stretch~2920Acyl chain order/disorder
CH₂ Symmetric Stretch~2850Acyl chain order/disorder
C=O Ester Stretch~1740-1720Conformation of ester linkages, hydration of the glycerol (B35011) backbone
CH₂ Bending (Scissoring)~1468Acyl chain packing

This table illustrates the key infrared absorption bands used to analyze the structure and phase behavior of dipalmitoyl-based lipids like this compound.

Fluorescence Spectroscopy (e.g., Tryptophan Quenching, FRET) for Membrane Interactions and Fusion

Fluorescence spectroscopy offers sensitive methods to study the interactions of this compound-containing membranes with other molecules, such as proteins, and to monitor dynamic processes like membrane fusion.

Tryptophan Quenching: This technique is used to investigate the interactions between lipid bilayers and proteins. edinst.com Many proteins contain the amino acid tryptophan, which is intrinsically fluorescent. The fluorescence of tryptophan is highly sensitive to its local environment. nih.gov When a tryptophan-containing protein or peptide associates with a lipid membrane, changes in its fluorescence can be observed. If the lipid, such as a modified 1,2-Dipalmitoyl-3-amino-sn-glycerate, contains a quenching moiety (e.g., a bromine atom on the acyl chain), the fluorescence of a nearby tryptophan residue will be diminished. edinst.comnih.gov By systematically introducing tryptophan at different positions within a protein, it is possible to map the regions of the protein that are in close contact with the lipid bilayer. edinst.com

Förster Resonance Energy Transfer (FRET): FRET is a powerful tool for studying membrane fusion. thermofisher.com This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 1-10 nm. nih.govfrontiersin.org In a typical membrane fusion assay, one population of lipid vesicles is labeled with a FRET donor (e.g., NBD-PE) and an acceptor (e.g., N-Rh-PE), while another population is unlabeled. thermofisher.com When the vesicles are in close proximity, FRET is high. Upon fusion, the lipids mix, increasing the average distance between the donor and acceptor molecules. This leads to a decrease in FRET, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence. thermofisher.comacs.org This method can be adapted to study the fusion of vesicles composed of this compound.

TechniquePrincipleApplication for this compound Assemblies
Tryptophan QuenchingReduction of tryptophan fluorescence by a nearby quenching group.Determining the proximity of specific protein domains to the lipid membrane surface.
FRETDistance-dependent energy transfer between donor and acceptor fluorophores.Monitoring the mixing of lipids during membrane fusion events. mpg.de

This table outlines the principles and applications of fluorescence spectroscopy techniques in the study of membranes containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules and for assessing their purity. core.ac.uknih.gov For this compound, NMR is essential for confirming its chemical structure and stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. core.ac.ukyoutube.com The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum can be used to identify the different protons in the glycerol backbone, the palmitoyl chains, and the amino group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. core.ac.uk For instance, COSY can reveal which protons are coupled to each other, helping to piece together the spin systems of the molecule. core.ac.uk HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two or three bonds. core.ac.uk These techniques are instrumental in confirming the precise structure of complex lipids. springernature.comnih.gov

Furthermore, NMR can be used to determine the enantiomeric purity of chiral lipids. mdpi.com By using chiral derivatizing agents, it is possible to create diastereomers that can be distinguished by NMR, allowing for the quantification of the enantiomeric excess. mdpi.com This is particularly important for ensuring the correct sn-glycerol configuration.

Scattering and Imaging Techniques for Nanostructure Characterization

While spectroscopic methods probe the molecular level, scattering and imaging techniques are employed to characterize the size, shape, and surface properties of the larger assemblies formed by this compound, such as liposomes or nanoparticles.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of nanoparticles and liposomes in suspension. diversatechnologies.comusp.org The method is based on the principle of Brownian motion, where particles in a liquid are in constant random motion due to collisions with solvent molecules. nih.gov When a laser beam is passed through the suspension, the scattered light intensity fluctuates over time as the particles move. usp.org

DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. usp.org The technique provides the average particle size (Z-average) and a polydispersity index (PDI). diversatechnologies.com The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse sample. diversatechnologies.comnih.gov For many applications, a PDI below 0.3 is considered desirable for a uniform formulation. diversatechnologies.com

ParameterDescriptionRelevance for this compound Assemblies
Z-averageIntensity-weighted mean hydrodynamic diameter.Provides a general indication of the average particle size.
Polydispersity Index (PDI)A dimensionless measure of the width of the size distribution.Indicates the homogeneity of the vesicle population. A low PDI is often crucial for reproducible performance. researchgate.net

This table details the key parameters obtained from DLS analysis and their significance for characterizing assemblies of this compound.

Atomic Force Microscopy (AFM) for Surface Morphology and Membrane Integrity

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale. ucl.ac.uk It is particularly well-suited for studying lipid bilayers and other soft biological materials in their native aqueous environment. nih.gov

In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam. By recording the cantilever's deflection as the tip is scanned, a three-dimensional topographic image of the surface is generated. ucl.ac.uk

For assemblies of this compound, AFM can be used to visualize the morphology of supported lipid bilayers, revealing details about their homogeneity, the presence of defects, and the formation of different lipid phases. nih.gov AFM can also be used to probe the mechanical properties of the membrane, such as its stiffness and elasticity. nih.gov By applying a controlled force with the AFM tip, one can measure the force required to indent or rupture the membrane, providing insights into its integrity and stability. acs.org Time-lapse AFM can be used to monitor dynamic processes, such as the interaction of peptides with the membrane, in real-time. ucl.ac.uk

Electron Microscopy (TEM, Cryo-EM) for Visualizing Nanoparticle Structure

Electron microscopy is an indispensable tool for the direct visualization of the morphology and nanostructure of assemblies formed by lipids such as this compound. Techniques like Transmission Electron Microscopy (TEM) and Cryo-Transmission Electron Microscopy (Cryo-EM) provide high-resolution images that are critical for understanding the physical characteristics of lipid nanoparticles (LNPs).

Conventional TEM, which may involve techniques like negative staining, can reveal basic shape and size, but the sample preparation process can introduce artifacts that disrupt the delicate morphology of lipid-based particles. nanoimagingservices.com Cryo-EM has become the gold standard as it preserves the particles in their near-native, hydrated state by flash-freezing the sample, avoiding the need for chemical fixation or staining. nanoimagingservices.comthermofisher.com This allows for a more accurate assessment of LNP structure.

Cryo-EM analysis provides several key insights into nanoparticle characteristics:

Size and Morphology: It allows for precise measurement of individual particle size, size distribution, and shape heterogeneity, which are difficult to assess accurately with bulk measurement techniques like Dynamic Light Scattering (DLS). nanoimagingservices.comthermofisher.com Images can reveal whether nanoparticles are spherical, elongated, or have other morphologies. researchgate.net

Internal Structure: Cryo-EM can elucidate the internal nanostructure of LNPs, revealing features such as lamellar (bilayer) arrangements, non-lamellar liquid crystalline phases (like hexagonal or cubic), or a dense core. thermofisher.comacs.org This structural information is crucial for understanding how the lipid assemblies encapsulate their cargo.

Encapsulation Assessment: The technique can help visualize the encapsulation of therapeutic cargo, such as nucleic acids, and provide information on loading and distribution within the nanoparticles. thermofisher.com Cryo-EM can sometimes distinguish between empty and cargo-loaded particles, offering insights into formulation efficiency. nanoimagingservices.comthermofisher.com

Quality Control: By visualizing individual particles, Cryo-EM serves as a powerful quality control tool to assess batch-to-batch consistency and optimize manufacturing processes like microfluidic mixing or extrusion. thermofisher.com

The detailed structural and morphological information obtained from Cryo-EM is vital for establishing structure-function relationships in the design of LNP-based delivery systems. thermofisher.com

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis and Metabolomics

The characterization of lipid-based systems like those involving this compound requires robust analytical methods to determine their precise chemical composition and to study their interactions with other molecules. Chromatographic techniques, particularly when coupled with mass spectrometry, are central to the qualitative and quantitative analysis of these complex formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in the field of lipidomics, enabling the separation, identification, and quantification of individual lipid species within complex mixtures. uzh.chmdpi.com For formulations containing this compound and its derivatives, LC-MS provides critical data on purity, composition, and stability.

Separation and Quantification: High-Performance Liquid Chromatography (HPLC), most commonly in a reverse-phase (RP-HPLC) configuration, is used to separate the lipid components. insights.bioinsights.bio In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used, and lipids are separated based on their hydrophobicity. insights.bioinsights.bio The inclusion of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase can be used to improve the retention and separation of charged lipids like cationic aminoglycerates. insights.bio Following separation, lipids can be quantified using detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). insights.bio

Structural Characterization: Mass Spectrometry (MS) coupled to the LC system provides detailed structural information. MS analysis determines the mass-to-charge ratio (m/z) of the lipid molecules, allowing for their identification. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which helps to elucidate the precise structure of the lipid, including the headgroup and the fatty acid chains. nih.govnih.gov This level of detail is essential for confirming the identity of 1,2-Dipalmitoyl-3-amino-sn-glycerate and detecting any related impurities or degradation products.

The table below illustrates the type of data that can be obtained from an LC-MS analysis of a lipid nanoparticle formulation.

Table 1: Representative LC-MS Data for a Lipid Formulation

Analyte Retention Time (min) Measured m/z Method of Detection
1,2-Dipalmitoyl-3-amino-sn-glycerate 12.5 [M+H]⁺ MS, ELSD
Helper Lipid (e.g., DOPE) 10.2 [M+H]⁺ MS, ELSD
PEGylated Lipid 8.7 [M+H]⁺ MS, ELSD

Gel Electrophoresis for Nucleic Acid Complexation Assessment

When this compound is used to form nanoparticles for delivering nucleic acids (like plasmid DNA or mRNA), it is crucial to assess the efficiency of complexation. Agarose (B213101) gel electrophoresis, often referred to as a gel retardation assay, is a standard technique used for this purpose. researchgate.netnih.govwikipedia.org

The principle of the assay is based on the electrostatic interaction between the cationic lipid assemblies and the negatively charged phosphate (B84403) backbone of nucleic acids. researchgate.netwikipedia.org

Complex Formation: The cationic lipid formulation is mixed with a fixed amount of nucleic acid at various charge ratios (N/P ratio, representing the ratio of positive charges from the lipid's amino group to the negative charges from the nucleic acid's phosphate groups). researchgate.net

Electrophoresis: The resulting complexes (lipoplexes) are loaded onto an agarose gel. nih.gov An electric field is applied, causing negatively charged molecules to migrate towards the positive electrode (anode). wikipedia.org

Analysis: Unbound, free nucleic acid will migrate through the gel, appearing as a distinct band when visualized with a fluorescent dye (e.g., ethidium (B1194527) bromide). wikipedia.orgresearchgate.net When the nucleic acid is fully complexed with the cationic lipid nanoparticles, its negative charge is neutralized, and the resulting large complex is "retarded," remaining in the loading well of the gel. researchgate.netnih.gov

The N/P ratio at which the nucleic acid band completely disappears from the gel indicates the charge ratio required for 100% complexation. researchgate.net

Table 2: Illustrative Gel Retardation Assay Results

Lane N/P Ratio Observation Interpretation
1 0 (DNA only) Bright band migrated down the gel Control, free DNA
2 0.5:1 Faint band migrated down the gel Partial complexation
3 1:1 Very faint band, most signal in well High degree of complexation
4 2:1 No band migrated, all signal in well Complete complexation

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the phase transitions of lipids and lipid assemblies. mdpi.comnih.gov For a lipid like 1,2-Dipalmitoyl-3-amino-sn-glycerate, DSC provides critical information about its thermotropic phase behavior, which influences the stability and functional properties of its nanoparticle assemblies.

The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com When the lipid sample undergoes a phase transition, such as melting from a gel (ordered) state to a liquid-crystalline (fluid) state, it absorbs heat, which is detected as a peak in the DSC thermogram. mdpi.comaip.org

Table 3: Representative DSC Data for Dipalmitoyl-Based Lipids

Lipid System Main Transition Temperature (Tₘ) Transition Enthalpy (ΔH) Phase Behavior Notes
Pure DPPC ~41 °C aip.org 36–38 kJ/mol aip.org Sharp, well-defined transition from gel (Lβ') to liquid-crystalline (Lα) phase. aip.org
DPPC / Cholesterol Mixture Broadened or abolished transition acs.org Reduced acs.org Cholesterol disrupts the ordered packing of the acyl chains. acs.org

Future Research Directions and Translational Perspectives of 1,2 Dipalmitoyl 3 Amino Sn Glycerate Tfa in Biomaterials Science

Development of Next-Generation Advanced Biomaterials and Nanocarriers

The development of advanced biomaterials and nanocarriers is a cornerstone of modern medicine, enabling targeted drug delivery and improved therapeutic outcomes. The unique properties of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA make it a compelling candidate for the design of next-generation delivery vehicles.

The cationic nature of this compound, conferred by its primary amino group, is a key feature in the development of nanocarriers for nucleic acids. nih.govtandfonline.com This positive charge facilitates the electrostatic complexation with negatively charged therapeutic molecules like siRNA, mRNA, and plasmid DNA, forming lipoplexes that can protect the genetic material from degradation and facilitate its cellular uptake. nih.govacs.org The dipalmitoyl acyl chains of the lipid contribute to the stability of the resulting nanoparticles, influencing their packing and phase behavior, which are critical determinants of transfection efficiency. nih.gov

Future research will likely focus on optimizing the formulation of nanocarriers incorporating this compound. This includes investigating the ideal molar ratios of this cationic lipid with helper lipids, such as DOPE or cholesterol, to enhance the fusogenicity and endosomal escape of the nanoparticles. nih.gov Furthermore, the potential for this lipid to be a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) presents an exciting avenue for the delivery of both hydrophilic and lipophilic drugs. nih.gov The exploration of peptide-functionalized lipid nanoparticles containing this aminolipid could also pave the way for highly targeted delivery to specific tissues or cells, such as the brain. acs.org

Table 1: Potential Applications of this compound in Nanocarriers

Nanocarrier TypeTherapeutic CargoKey Features and Research Focus
Cationic Liposomes/LipoplexesNucleic Acids (siRNA, mRNA, DNA)Optimization of lipid composition for enhanced transfection efficiency and endosomal escape. nih.govnih.gov
Solid Lipid Nanoparticles (SLNs)Hydrophilic and Lipophilic DrugsExploration of its role as a solid matrix component for controlled drug release. nih.gov
Nanostructured Lipid Carriers (NLCs)Combination TherapiesDevelopment of NLCs with improved drug loading and stability. nih.gov
Peptide-Functionalized NanoparticlesTargeted Drug/Gene DeliveryDesign of brain-targeting nanoparticles by functionalizing with specific peptides. acs.org

Exploration of Novel Biophysical Applications in Membrane Biology

The interaction of lipids with cell membranes is a fundamental process that governs cellular function and is a key consideration in drug delivery and toxicology. The structural similarity of this compound to natural membrane lipids, such as dipalmitoylphosphatidylcholine (DPPC), makes it a valuable tool for biophysical studies of membranes. nih.gov

The two palmitoyl (B13399708) chains of the lipid allow it to readily integrate into lipid bilayers, while the cationic amino headgroup can modulate the surface properties of the membrane. nih.gov This makes it an interesting candidate for studying the effects of cationic charge on membrane structure, fluidity, and permeability. Future research could employ techniques like Langmuir-Blodgett trough measurements, atomic force microscopy (AFM), and fluorescence spectroscopy to characterize the interactions of this aminolipid with model membranes of varying compositions. nih.gov

Understanding how this compound influences lipid packing and domain formation in membranes is crucial for predicting its behavior in biological systems. acs.org For instance, its interaction with cholesterol, a key component of mammalian cell membranes, could significantly alter membrane properties and affect the function of membrane-associated proteins. nih.gov These studies will not only provide fundamental insights into membrane biophysics but also inform the design of safer and more effective lipid-based nanocarriers.

Integration with Emerging Technologies (e.g., Microfluidics, Bio-printing)

The convergence of materials science with emerging technologies like microfluidics and 3D bioprinting is opening up new frontiers in biomedical engineering. This compound is well-positioned to play a significant role in these advancements.

Microfluidic devices offer precise control over the synthesis of lipid nanoparticles, enabling the production of monodisperse particles with tunable sizes. semanticscholar.orgnih.gov The physicochemical properties of this compound, such as its solubility in organic solvents and its self-assembly behavior in aqueous environments, make it suitable for use in microfluidic-based manufacturing processes. semanticscholar.org Future research will focus on optimizing microfluidic parameters, such as flow rates and channel geometries, to control the self-assembly of this lipid into nanoparticles with desired characteristics for specific applications. mdpi.com

In the realm of 3D bioprinting, the development of novel "bio-inks" is a critical area of research. sigmaaldrich.com Lipid-based hydrogels are emerging as promising candidates for bio-inks due to their biocompatibility and ability to support cell growth. nih.govresearchgate.net The amphiphilic nature of this compound could be exploited to create self-assembling hydrogels with tunable mechanical properties. researchgate.net These lipid-based bio-inks could be used to print complex tissue constructs for applications in regenerative medicine and disease modeling. The ability to incorporate this cationic lipid into bio-inks also opens up the possibility of creating 3D printed scaffolds that can deliver therapeutic genes directly to encapsulated cells.

Table 2: Integration of this compound with Emerging Technologies

TechnologyApplicationFuture Research Direction
MicrofluidicsNanoparticle SynthesisOptimization of microfluidic parameters for controlled self-assembly and high-throughput screening of formulations. semanticscholar.orgmdpi.com
3D BioprintingBio-ink DevelopmentFormulation of lipid-based hydrogels with tunable rheological properties for printing tissue scaffolds with integrated gene delivery capabilities. nih.govresearchgate.net

Computational Modeling and Simulation of this compound Interactions and Assembly

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in materials science and biophysics, providing atomic-level insights into molecular interactions and self-assembly processes. nih.gov

MD simulations can be employed to study the behavior of this compound in various environments. For example, simulations of this lipid in a lipid bilayer can reveal how it affects membrane structure, dynamics, and interactions with other molecules. researchgate.netarxiv.org Coarse-grained models, such as the MARTINI force field, can be used to simulate the self-assembly of this lipid into larger structures like micelles and liposomes over longer timescales. jialuyu.com

Table 3: Computational Approaches for Studying this compound

Computational MethodResearch FocusExpected Insights
All-Atom Molecular DynamicsLipid Bilayer InteractionsDetailed understanding of membrane perturbation, lipid packing, and headgroup orientation. researchgate.netupenn.edu
Coarse-Grained Molecular DynamicsSelf-Assembly ProcessesPrediction of micelle and liposome (B1194612) formation and morphology. jialuyu.com
Quantum MechanicsCounter-ion InteractionsElucidation of the electronic structure and interaction energy between the amino headgroup and the TFA counter-ion.
Docking and Free Energy CalculationsDrug/Gene BindingPrediction of binding modes and affinities for therapeutic cargo. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA, and how can purity be verified?

  • Methodological Answer : Synthesis typically employs regioselective acylation of the glycerol backbone using palmitoyl chloride followed by trifluoroacetic acid (TFA) salt formation. Purity is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), complemented by 1H^1H- and 13C^{13}C-NMR for structural confirmation. Mass spectrometry (ESI-MS) ensures molecular weight accuracy. Residual solvents are quantified via gas chromatography .

Q. How does residual TFA in 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA impact <i>in vitro</i> assays, and what methods can quantify TFA content?

  • Methodological Answer : Residual TFA (≥10-45% in lyophilized products) may inhibit cell proliferation or alter membrane permeability. Quantify TFA via ion chromatography with suppressed conductivity detection or conductometric titration. Mitigate interference using dialysis (1 kDa MWCO membranes) or TFA removal services (e.g., reverse-phase cartridges) .

Q. What analytical techniques are most effective for characterizing the structural integrity of 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA under varying storage conditions?

  • Methodological Answer : Monitor degradation using accelerated stability testing (40°C/75% RH for 6 months). Analyze hydrolytic cleavage via TLC (chloroform/methanol/ammonia) and quantify oxidation products (e.g., lipid peroxides) using thiobarbituric acid-reactive substances (TBARS) assay. Long-term storage at -80°C under argon is recommended .

Advanced Research Questions

Q. What experimental strategies mitigate confounding effects of TFA counterions when assessing the biological activity of 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA in cellular models?

  • Methodological Answer : (1) Substitute TFA with acetate or hydrochloride salts during synthesis. (2) Include TFA-only controls at equivalent concentrations to isolate counterion effects. (3) Use impedance-based assays (e.g., xCELLigence) to differentiate cytotoxic vs. membrane-disruptive effects .

Q. How do variations in acyl chain saturation (e.g., palmitoyl vs. unsaturated analogs) influence the membrane integration and stability of 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA in lipid bilayer studies?

  • Methodological Answer : Saturated palmitoyl chains enhance bilayer rigidity, as measured by fluorescence anisotropy (DPH probe) or 2H^2H-NMR order parameters. Compare with unsaturated analogs (e.g., oleoyl) using Langmuir trough experiments to assess pressure-area isotherms. Stability in serum is evaluated via size-exclusion chromatography (SEC) .

Q. How can researchers reconcile contradictory findings regarding the pro-apoptotic vs. proliferative effects of 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA derivatives in different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific lipid metabolism (e.g., differential phospholipase expression). Perform lipidomic profiling (LC-MS/MS) to track metabolite flux. Use CRISPR knockouts (e.g., PLA2G4A) to isolate signaling pathways. Validate dose-response curves across ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) .

Q. What computational modeling approaches best predict the interaction between 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA and target membrane proteins in molecular dynamics (MD) simulations?

  • Methodological Answer : Employ all-atom MD simulations (CHARMM36 force field) to model interactions with GPCRs or ion channels. Analyze hydrogen bonding between the TFA moiety and lysine residues. Free energy calculations (e.g., MM-PBSA) quantify binding affinities. Validate predictions via surface plasmon resonance (SPR) .

Q. How does the stereochemical configuration at the <i>sn</i>-3 position (amino vs. hydroxyl groups) affect the compound’s receptor binding affinity and metabolic stability?

  • Methodological Answer : Compare enantiomers using SPR to measure binding kinetics (e.g., KD for PTHR1). Assess metabolic stability in liver microsomes (CYP450 isoform screening). Chiral HPLC (amylose-based columns) separates stereoisomers, while 19F^{19}F-NMR tracks TFA dissociation .

Safety & Environmental Considerations

Q. What safety considerations are paramount when handling 1,2-Dipalmitoyl-3-amino-<i>sn</i>-glycerate TFA in laboratory settings, particularly regarding TFA exposure?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal contact. Monitor airborne TFA via FTIR spectroscopy. Neutralize waste with 10% sodium bicarbonate before disposal. Follow EPA guidelines (40 CFR 261) for hazardous waste incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.